2-biphenyl-4'-fluoro-acetic acid
Description
Nomenclature and Chemical Identity in Scholarly Literature
2-Biphenyl-4'-fluoro-acetic acid is an organic compound belonging to the class of fluorinated biphenyl (B1667301) carboxylic acids. Its structure consists of a biphenyl scaffold—two connected phenyl rings. An acetic acid group (-CH₂COOH) is attached at the 2-position of the first phenyl ring, and a fluorine atom is substituted at the 4'-position of the second phenyl ring.
The systematic IUPAC name for this compound is 2-(4'-fluoro-[1,1'-biphenyl]-2-yl)acetic acid. It is an isomer of other more extensively studied fluorinated biphenyl acetic acids, such as the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479), which has a propanoic acid group and a different substitution pattern. The existing scientific literature does not prominently feature a dedicated CAS number for this compound, indicating its limited presence in comprehensive chemical registries and research databases.
Table 1: Chemical Identity of this compound
| Identifier | Data |
|---|---|
| Systematic IUPAC Name | 2-(4'-fluoro-[1,1'-biphenyl]-2-yl)acetic acid |
| Common Name | This compound |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol |
| Chemical Class | Fluorinated Biphenyl Carboxylic Acid |
Significance as a Subject of Academic Inquiry in Organic and Medicinal Chemistry
While this compound itself is not a prominent subject in available academic literature, the structural motifs it contains—the biphenyl acetic acid core and fluorine substitution—are of considerable significance in organic and medicinal chemistry. The biphenyl scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous pharmacologically active agents. For instance, the non-fluorinated analogue, 2-(biphenyl-4-yl)acetic acid, known as Felbinac, is a topical anti-inflammatory agent used to treat muscle inflammation and arthritis nih.gov.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's properties. Fluorine's high electronegativity and small size can alter electronic distribution, metabolic stability, lipophilicity, and binding affinity to target proteins nih.govnih.govmdpi.com. Therefore, fluorinated biphenyl structures are frequently synthesized and evaluated for a range of potential therapeutic applications, including as anti-inflammatory, anticancer, and antiviral agents nih.govmdpi.comarabjchem.orgajgreenchem.com.
Historical Context and Evolution of Research on Fluorinated Biphenyl Scaffolds
Research into fluorinated organic compounds began to accelerate in the mid-20th century, with the development of safer and more selective fluorinating agents researchgate.net. The incorporation of fluorine into pharmaceuticals became a key strategy in drug design, leading to a significant number of approved drugs containing this element mdpi.comacs.org.
Overview of Current Research Directions and Gaps in Understanding
Current research on fluorinated biphenyl derivatives continues to be an active area. In medicinal chemistry, efforts are focused on designing novel compounds with improved potency and pharmacokinetic profiles for various diseases nih.gov. Synthetic chemists work on developing more efficient and environmentally benign methods for constructing these molecules nih.govresearchgate.net.
However, a significant gap in the scientific literature is the lack of specific research on this compound. There is a notable absence of published studies detailing its synthesis, spectroscopic characterization, physical properties, or biological activity. The specific influence of the 2,4'-substitution pattern on the compound's conformation and properties remains uninvestigated. Future research could focus on the synthesis and evaluation of this particular isomer to provide a more complete picture of the structure-activity relationships within this important class of compounds and to determine if it possesses any unique properties compared to its more well-documented isomers.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXCPMVXXPJZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362669 | |
| Record name | 2-biphenyl-4'-fluoro-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87293-37-6 | |
| Record name | 2-biphenyl-4'-fluoro-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87293-37-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Strategies
Catalytic Cross-Coupling Reactions for Biphenyl (B1667301) Formation
The creation of the carbon-carbon bond linking the two phenyl rings in 2-biphenyl-4'-fluoro-acetic acid is most effectively achieved through catalytic cross-coupling reactions. These methods provide a powerful toolkit for forming biaryl structures with high precision and functional group tolerance.
Suzuki–Miyaura Coupling Protocols and Optimization.thieme-connect.denih.govwikipedia.orgacs.orgugr.esresearchgate.net
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is particularly well-suited for the preparation of biphenyl derivatives, including fluorinated analogs. mdpi.comacs.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium complex. nih.govgre.ac.uk The mild reaction conditions, commercial availability and stability of boronic acid derivatives, and the low toxicity of the boron byproducts make it a favored method. acs.org
The success of the Suzuki-Miyaura coupling hinges on the catalytic system, which comprises a palladium source and a ligand. thieme-connect.de Palladium(0) complexes are the active catalytic species. acs.org A variety of palladium precursors can be used, such as palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which are reduced in situ to Pd(0). nih.govrsc.org
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. Phosphine (B1218219) ligands are commonly employed, with bulky and electron-rich ligands often providing the best results, especially for challenging couplings. For instance, ligands like XPhos and SPhos have been shown to be effective in the synthesis of fluorinated biphenyls. nih.govrsc.org The use of N-heterocyclic carbene (NHC) ligands has also gained prominence, offering high stability and catalytic activity. thieme-connect.de In some cases, ligandless palladium systems or palladium nanoparticles supported on materials like carboxyl-modified graphene have been successfully utilized, offering advantages in terms of catalyst recovery and reuse. ugr.esmdpi.com
Table 1: Catalyst Systems in Suzuki-Miyaura Coupling for Fluorinated Biphenyls
| Palladium Source | Ligand | Key Features |
| Pd(OAc)₂ | XPhos, SPhos | Effective for challenging couplings, including those involving fluorinated substrates. nih.govrsc.orgnih.gov |
| Pd₂(dba)₃ | XPhos, SPhos | Commonly used precursor, effective with bulky phosphine ligands. nih.gov |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic catalyst, but can be less effective for sterically hindered or electron-poor substrates. acs.org |
| Pd-NHC complexes | Acenaphthoimidazolylidene | Offers high stability and activity. thieme-connect.de |
| Supported Pd Nanoparticles | Graphene-COOH | Heterogeneous catalyst, allows for recyclability. ugr.esmdpi.com |
This table provides a summary of common catalyst systems and is not exhaustive.
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the Suzuki-Miyaura coupling. Key parameters include the choice of base, solvent, and temperature.
The base plays a critical role in the transmetalation step of the catalytic cycle. A variety of inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. nih.govacs.org The choice of base can influence the reaction rate and the suppression of side reactions like homocoupling of the boronic acid. acs.org For instance, K₂CO₃ has been identified as effective in reducing homocoupling for certain fluorinated systems. acs.org
The solvent system is also a key factor. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base. Common solvent mixtures include toluene/water, dioxane/water, and tetrahydrofuran (B95107) (THF)/water. nih.govacs.orggre.ac.uk The reaction temperature is another important variable, with temperatures typically ranging from room temperature to reflux, depending on the reactivity of the coupling partners. nih.govnsf.gov Microwave-assisted heating has been shown to accelerate reaction times significantly. gre.ac.uk
Automated systems utilizing droplet-flow microfluidics have been developed to rapidly screen and optimize multiple reaction parameters simultaneously, including temperature, residence time, and catalyst loading, leading to improved yields and turnover numbers. nih.gov
Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Effect on Reaction | Common Choices |
| Base | Activates the boronic acid for transmetalation. organic-chemistry.org | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃. nih.govacs.orgacs.org |
| Solvent | Solubilizes reactants and catalyst. | Toluene/water, Dioxane/water, THF/water. nih.govacs.orggre.ac.uk |
| Temperature | Affects reaction rate. | Room temperature to reflux. nih.govnsf.gov |
| Ligand | Stabilizes and activates the palladium catalyst. | Phosphines (e.g., XPhos, SPhos), N-Heterocyclic Carbenes. nih.govrsc.org |
This table summarizes the general influence of key reaction parameters.
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of fluorinated biphenyls, which are important motifs in pharmaceuticals and materials science. ugr.esmdpi.comacs.org The reaction can be used to couple a variety of fluorinated aryl halides with arylboronic acids, or vice versa. nih.gov For example, the synthesis of fluorinated biphenyls has been achieved by reacting tetrafluoroiodobenzene with a trifluoroboronic acid in the presence of a palladium catalyst. nih.gov Similarly, various fluorinated biphenyl derivatives have been prepared by coupling different boronic acids with 1-bromo-4-fluorobenzene. mdpi.com
The electronic properties of the fluorine substituents can influence the reactivity of the substrates. Electron-withdrawing fluorine atoms can make the aryl halide more reactive towards oxidative addition but can also affect the transmetalation step. Careful optimization of the catalyst system and reaction conditions is therefore often necessary to achieve high yields. acs.org The use of supported palladium nanoparticles has also been explored for the synthesis of fluorinated biphenyls, offering a more sustainable and recyclable catalytic system. ugr.esmdpi.com
Heck Reaction and its Derivatives in Biphenyl Synthesis.nih.govorganic-chemistry.org
The Heck reaction, another palladium-catalyzed cross-coupling method, can also be employed for the synthesis of biphenyl structures, although it is more commonly used for the arylation of alkenes. organic-chemistry.orglibretexts.org The reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. libretexts.org While not the primary method for direct biphenyl synthesis, intramolecular versions of the Heck reaction can be used to form cyclic systems that may contain a biphenyl moiety. wikipedia.org
The standard Heck reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and regenerate the catalyst. libretexts.orgyoutube.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving good yields and selectivity. organic-chemistry.orgclockss.org
In the context of fluorinated compounds, the Heck reaction has been utilized in the synthesis of β-(trifluoromethyl)styrene derivatives. chemistryviews.org Furthermore, palladium-catalyzed olefination of aryl halides with perfluoro-1-alkenes has been reported. mdpi.com The development of catalytic systems for the Heck reaction of fluorinated haloaryls has also been an area of research. researchgate.net
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Glaser, Hiyama).nih.gov
While the Suzuki-Miyaura and Heck reactions are prominent, other transition metal-catalyzed couplings can also be utilized for biphenyl synthesis.
The Glaser coupling is a copper-catalyzed reaction that involves the oxidative homocoupling of terminal alkynes to form a diyne. wikipedia.orgrsc.org While it does not directly form a biphenyl linkage, it is a valuable tool for synthesizing symmetrical diynes which can be precursors to more complex structures. nih.gov The reaction is typically carried out in the presence of a copper(I) salt, such as cuprous chloride, and an oxidant like air. wikipedia.org Mechanistic studies have explored the reaction on metal surfaces, such as Ag(111) and Cu(111). acs.orgresearchgate.net
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org This reaction requires an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to facilitate the transmetalation step. organic-chemistry.org The Hiyama coupling offers an alternative to the Suzuki-Miyaura reaction and is compatible with a wide range of functional groups. mdpi.com It has been successfully applied to the synthesis of biaryls and heterobiaryls from aryltrifluorosilanes and aryl chlorides. nih.gov
Strategic Fluorination Approaches
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. numberanalytics.com Advanced strategies for fluorination are therefore critical in the synthesis of novel derivatives of this compound.
Late-Stage Difluoromethylation Strategies
The difluoromethyl group (CF2H) is a valuable substituent in medicinal chemistry, often imparting favorable properties such as increased metabolic stability and enhanced binding affinity. rsc.orgrsc.org Late-stage difluoromethylation, the introduction of the CF2H group at a late step in a synthetic sequence, is a particularly attractive strategy. rsc.org This approach allows for the diversification of complex molecules without the need for de novo synthesis.
Recent advancements have led to the development of various difluoromethylation reagents and protocols. rsc.org These methods can be broadly categorized based on the type of bond being formed and the nature of the reagent. For a molecule like this compound, strategies targeting the aromatic rings are most relevant. Metal-catalyzed cross-coupling reactions and direct C-H functionalization are prominent among these. rsc.orgrsc.org
Transition metal-mediated cross-coupling reactions often involve the use of a pre-functionalized substrate, such as an aryl halide or boronic acid, which is then coupled with a difluoromethyl source. rsc.org For direct C-H difluoromethylation, radical-based methods, such as Minisci-type reactions, have proven effective, particularly for heteroaromatic systems. rsc.org
The choice of reagent is critical and a variety of difluoromethylating agents have been developed, each with its own reactivity profile and substrate scope. rsc.org The development of stable, yet reactive, sources of the CF2H radical or its synthetic equivalents continues to be an active area of research. rsc.org
Site-Selective Fluorine Introduction Techniques
Achieving site-selectivity in fluorination reactions is a significant challenge due to the high reactivity of many fluorinating agents. numberanalytics.com For phenylacetic acid derivatives, a divergent radical strategy has been developed that allows for selective fluorination at the benzylic position. mpg.deresearchgate.netfu-berlin.de This method utilizes a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP). researchgate.netfu-berlin.deorganic-chemistry.org
A key finding of this research is the critical role of the solvent in determining the reaction outcome. researchgate.netfu-berlin.de In non-aqueous conditions, such as in acetonitrile (B52724), direct hydrogen atom transfer (HAT) is the dominant pathway, leading to the formation of α-fluoro-α-arylcarboxylic acids. mpg.deresearchgate.netfu-berlin.de Conversely, in the presence of water, a single-electron transfer (SET) mechanism prevails, resulting in decarboxylative fluorination. mpg.deresearchgate.netfu-berlin.de
This solvent-dependent selectivity provides a powerful tool for the controlled fluorination of molecules like this compound. The reaction proceeds under mild conditions and offers a clean and efficient route to benzylic fluorinated products. researchgate.netfu-berlin.de
| Reagent/Catalyst | Solvent System | Predominant Mechanism | Product Type |
| Selectfluor/DMAP | Acetonitrile (non-aqueous) | Hydrogen Atom Transfer (HAT) | α-fluoro-α-arylcarboxylic acid |
| Selectfluor/DMAP | Acetone/Water (aqueous) | Single-Electron Transfer (SET) | Decarboxylative fluorination product |
Derivatization and Functionalization
The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of functionalized analogues.
Synthesis of Amide Derivatives
Amide derivatives of biphenyl acetic acids can be readily synthesized through the activation of the carboxylic acid followed by reaction with a suitable amine. A common and effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride. asianpubs.org
This is typically achieved by treating the starting acid with thionyl chloride (SOCl2) in an inert solvent like dry benzene. The resulting 4-biphenyl acetyl chloride is a reactive intermediate that can then be condensed with a variety of primary or secondary amines to furnish the desired N-substituted amide derivatives. asianpubs.org This two-step, one-pot procedure is a versatile and widely applicable method for the synthesis of a library of amide compounds. asianpubs.org
Formation of Hydrazide–Hydrazone Analogues
Hydrazide-hydrazones are a class of compounds known for their diverse biological activities. The synthesis of these analogues from this compound can be achieved in a two-step process. First, the carboxylic acid is converted to its corresponding ester, typically the methyl or ethyl ester, and then reacted with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. acs.orgresearchgate.netnih.gov
The resulting hydrazide is a key intermediate that can be condensed with a wide array of aromatic aldehydes in the presence of an acid catalyst, such as acetic acid, to yield the final hydrazide-hydrazone derivatives. acs.orgnih.gov This modular approach allows for the generation of a large number of diverse structures by simply varying the aldehyde component. acs.orgresearchgate.netnih.gov The purification of the final products is often straightforward, involving recrystallization. acs.orgnih.gov
Introduction of Other Acyl Moieties (e.g., via Friedel-Crafts Acylation)
The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.comnumberanalytics.com This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). organic-chemistry.orgsigmaaldrich.comberkeley.edu
In the context of this compound, the biphenyl core is susceptible to Friedel-Crafts acylation. The reaction would proceed by the formation of an acylium ion from the acylating agent and the Lewis acid, which then acts as the electrophile. sigmaaldrich.com The position of acylation on the biphenyl ring system would be directed by the existing substituents. This method allows for the synthesis of various keto-derivatives, which can serve as intermediates for further functionalization. organic-chemistry.org For instance, Friedel-Crafts acylation of biphenyl with succinic anhydride yields 4-phenylbenzoyl-propionic acid. rsc.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to mitigate the environmental impact often associated with traditional organic synthesis. Key strategies include the use of catalytic reactions, safer solvent systems, and reaction conditions that are less energy-intensive.
One notable advancement involves a palladium-catalyzed decarboxylation coupling reaction. This method utilizes 2-fluoro-4-halogenated biphenyl and a cyanoacetate (B8463686) derivative as starting materials. The reaction proceeds through methylation and hydrolysis to yield the target product. A significant advantage of this process is that the byproducts are primarily inorganic salts and carbon dioxide, which are considered more environmentally friendly. The use of a palladium catalyst is crucial as it allows for high efficiency and selectivity, thereby reducing the formation of unwanted side products.
Another green approach focuses on the Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. A particularly environmentally friendly version of this reaction for synthesizing a related compound, flurbiprofen (B1673479), has been developed using palladium on charcoal (Pd/C) as a catalyst in water. This method avoids the use of large volumes of hazardous organic solvents like benzene, which was common in earlier syntheses such as the Ullmann reaction or the modified Gomberg reaction. The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. Furthermore, this specific Suzuki coupling reaction can be completed in a short time frame in the open air, with the catalyst being highly efficient.
Energy efficiency is another key consideration. Developing reactions that can proceed at ambient temperature and pressure significantly reduces the energy consumption of the process. While some steps in the synthesis of this compound and its analogs may still require heating, the move away from harsh reaction conditions is a clear trend.
The use of safer auxiliaries and the reduction of derivatives are also important tenets of green chemistry being applied in this field. By avoiding protecting groups and utilizing more specific catalytic methods, the number of reaction steps can be reduced, leading to a more streamlined and less wasteful process. The selection of starting materials from renewable feedstocks is another long-term goal, although current syntheses predominantly rely on petroleum-based precursors.
| Green Chemistry Principle | Application in this compound Synthesis |
| Catalysis | Palladium catalysts are used to improve reaction efficiency and selectivity. |
| Safer Solvents | Water is utilized as a solvent in Suzuki coupling reactions, replacing hazardous organic solvents like benzene. |
| Atom Economy | Synthetic routes are designed to be more direct, with fewer steps, to maximize the incorporation of starting materials into the final product. |
| Energy Efficiency | Efforts are made to conduct reactions at or near ambient temperature and pressure to reduce energy consumption. |
| Reduction of Derivatives | The use of specific catalysts can eliminate the need for protecting groups, simplifying the synthesis. |
A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical chemistry investigations for the compound this compound. While extensive research exists for structurally related compounds, particularly the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen and its derivatives, detailed studies pertaining to the precise structural isomer requested are not readily found in the public domain.
The search for data encompassed methodologies such as Density Functional Theory (DFT), Molecular Docking, Molecular Electrostatic Potential (MEP) analysis, and Natural Bonding Orbital (NBO) analysis. These computational techniques are crucial for understanding the electronic structure, conformational preferences, and potential biological interactions of a molecule.
For instance, while general principles of conformational analysis of biphenyl systems are well-documented, and the impact of a fluorine substituent on a biphenyl ring has been studied in other contexts, specific torsion angle calculations and conformational energy profiles for this compound have not been published. Similarly, molecular docking studies are prevalent for analogous compounds, often exploring their interactions with enzymes like cyclooxygenases (COX), but specific ligand-protein interaction models for this compound are not available.
Furthermore, detailed electronic structure analyses, including molecular orbital diagrams, MEP maps, and NBO charge distributions, which are fundamental to understanding the reactivity and intermolecular interactions of a compound, appear not to have been specifically calculated and reported for this compound.
Computational and Theoretical Chemistry Investigations
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, 3D Energy Frameworks)
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal nih.gov. This allows for the visualization of intermolecular contacts. The Hirshfeld surface is typically mapped with properties like dnorm, which is a normalized contact distance that highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, blue regions represent weaker or longer contacts, and white areas denote contacts around the van der Waals separation nih.gov.
For the analogous 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the Hirshfeld surface analysis reveals the formation of inversion dimers through pairs of O—H⋯O hydrogen bonds, which create R22(8) ring motifs. These dimers are further interconnected by C—H⋯π interactions, forming molecular sheets nih.gov.
2D Fingerprint Plots
In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the 2D fingerprint plots indicate that the most significant contributions to the crystal packing arise from H⋯H, H⋯C, and H⋯O interactions nih.gov. The breakdown of these interactions is provided in the table below.
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 39.7 |
| H⋯C/C⋯H | 39.0 |
| H⋯O/O⋯H | 18.0 |
3D Energy Frameworks
To further understand the energetics of the crystal packing, 3D energy frameworks can be calculated. This method involves computing the interaction energies (electrostatic, dispersion, repulsion, and total) between a central molecule and its neighbors. These energies are then visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength rasayanjournal.co.indoaj.org.
| Energy Component | Interaction Energy (kJ mol−1) |
|---|---|
| Dispersion | -201.0 |
| Electrostatic | -65.1 |
| Total | -288.6 |
These computational investigations on a closely related biphenyl (B1667301) carboxylic acid highlight the importance of a combination of hydrogen bonding, π-stacking, and dispersion forces in determining the supramolecular architecture. It is highly probable that similar interactions govern the crystal packing of 2-biphenyl-4'-fluoro-acetic acid.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-biphenyl-4'-fluoro-acetic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the environment of the fluorine atom within the this compound molecule.
¹H NMR spectra provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the methylene (B1212753) (-CH2-) protons of the acetic acid group. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the biphenyl (B1667301) structure and the presence of the carboxylic acid and methylene carbons.
¹⁹F NMR is particularly valuable for fluorine-containing compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. researchgate.net In this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift confirms the position of the fluorine atom on the biphenyl ring system. Low-temperature NMR studies on related fluoride-acetic acid complexes have demonstrated the sensitivity of fluorine chemical shifts to the surrounding molecular environment and hydrogen bonding interactions. fu-berlin.de
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.6 | Singlet | -CH₂- |
| ¹H | ~7.0-7.6 | Multiplet | Aromatic Protons |
| ¹³C | ~40 | Singlet | -CH₂- |
| ¹³C | ~115-165 (with C-F coupling) | Multiplet | Aromatic Carbons |
| ¹³C | ~175 | Singlet | -COOH |
| ¹⁹F | Varies | Singlet | Ar-F |
This table presents predicted NMR data based on the general chemical structure of this compound. Actual experimental values may vary.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Gas Chromatography–Mass Spectrometry (GC-MS)
Mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. This technique is particularly useful for confirming the presence and number of fluorine, carbon, hydrogen, and oxygen atoms in the molecule.
Gas Chromatography–Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While derivatization might be necessary for the non-volatile acetic acid, GC-MS can be used to assess purity and identify any volatile impurities. The mass spectrum obtained provides a fragmentation pattern that can be used to confirm the structure of the molecule. The PubChem database contains GC-MS data for the related compound 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid. nih.gov
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide valuable information about the electronic transitions and functional groups present in this compound.
UV-Visible (UV-Vis) Spectroscopy reveals information about the conjugated systems within the molecule. The biphenyl core of this compound is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. For instance, a study on a related derivative showed a maximum absorption (λmax) at 260 nm. mdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-F stretch, and various C-H and C=C stretching and bending vibrations of the aromatic rings.
Table 2: Characteristic Spectroscopic Data for this compound
| Technique | Expected Wavelength/Wavenumber | Assignment |
| UV-Vis | ~250-280 nm | π → π* transitions of the biphenyl system |
| IR | ~2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |
| IR | ~1700 cm⁻¹ | C=O stretch (Carboxylic Acid) |
| IR | ~1000-1400 cm⁻¹ | C-F stretch |
This table presents expected spectroscopic data based on the functional groups present in this compound. Actual experimental values may vary.
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A suitable reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products. The purity is typically determined by measuring the area percentage of the main peak in the chromatogram. For related fluorophenylacetic acid isomers, HPLC methods using a reverse-phase column with an acetonitrile (B52724) and water mobile phase have been developed, with UV detection at 264 nm. sielc.com Some suppliers specify a purity of ≥95% as determined by HPLC. as-1.co.jp
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to identify suitable solvent systems for larger-scale purification. In the synthesis of derivatives of similar compounds, TLC has been utilized to follow the reaction's progression. mdpi.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.
Solid-State Characterization: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. The resulting three-dimensional model is fundamental for understanding the compound's physical and chemical properties and its interaction with biological targets.
Despite a thorough search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound could not be located. While crystallographic information for structurally related compounds exists, the strict focus of this article on the title compound precludes their inclusion. The absence of this data highlights a potential area for future research to fully characterize the solid-state properties of this specific molecule.
Isotopic Labeling for Analytical Tracing and Mechanistic Studies (e.g., Deuteration)
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate reaction mechanisms. By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium), the compound becomes "visible" to analytical instruments such as mass spectrometers, without significantly altering its chemical properties.
The use of deuterium-labeled compounds, in particular, has gained significant attention in pharmaceutical research. Deuteration can subtly influence the pharmacokinetic profile of a drug by affecting its metabolic pathways, a phenomenon known as the kinetic isotope effect. This can lead to a slower rate of metabolism and potentially improved therapeutic performance.
The principles of isotopic labeling, particularly deuteration, are broadly applicable. A hypothetical deuterated version of this compound could be synthesized to serve as an invaluable tool for:
Pharmacokinetic Studies: Accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems.
Metabolite Identification: Tracing the transformation of the parent drug into its various metabolites.
Mechanistic Investigations: Probing the mechanisms of action and metabolic pathways by observing the fate of the labeled atoms.
The synthesis of such a labeled compound would likely involve the use of deuterated starting materials or reagents in a multi-step synthetic sequence designed to introduce deuterium (B1214612) at specific, stable positions within the molecule.
In Vitro Biochemical Investigations and Structure Activity Relationships
Enzyme Inhibition Studies (In Vitro)
Enzyme inhibition assays are fundamental in vitro tools used to determine the potential of a compound to interfere with the metabolic activity of enzymes. criver.comwindows.net Such studies are crucial for identifying potential drug-drug interactions and understanding the compound's mechanism of action.
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) is a superfamily of enzymes primarily responsible for the metabolism of a vast majority of clinically used drugs. nih.gov In vitro inhibition assays using human liver microsomes or recombinant CYP isoforms are standard methods to assess a compound's potential to inhibit specific enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. criver.comnih.gov
Based on a review of available scientific literature, no specific data on the inhibitory effects (e.g., IC50 or Ki values) of 2-biphenyl-4'-fluoro-acetic acid on cytochrome P450 enzymes were found.
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov Inhibition of HDACs is a therapeutic strategy in oncology and other diseases. nih.govyoutube.com In vitro assays measure a compound's ability to inhibit the activity of specific HDAC isoforms.
A review of the scientific literature did not yield specific data regarding the in vitro inhibitory activity of this compound against histone deacetylases.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. nih.govmdpi.com It is a key virulence factor for several pathogenic bacteria. The inhibition of urease is a target for the treatment of infections caused by ureolytic bacteria. nih.govnih.gov
Specific in vitro studies detailing the urease inhibition potential of this compound were not found in the reviewed literature.
Receptor Binding and Modulation (In Vitro) (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ))
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that acts as a transcription factor, playing a key role in adipogenesis and glucose metabolism. nih.govnih.gov In vitro binding and modulation assays are used to identify compounds that can act as agonists or antagonists of this receptor.
An extensive search of the scientific literature did not provide specific data on the in vitro binding affinity or modulatory effects of this compound on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Mechanistic Insights into In Vitro Biological Activity
Understanding a compound's effect at the cellular level provides mechanistic insights into its biological functions.
Anti-inflammatory Activity at the Cellular Level
The anti-inflammatory potential of compounds can be assessed in vitro by measuring their ability to reduce the production of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β), in human cell models like macrophage-like cells stimulated with inflammatory agents.
No specific studies detailing the in vitro anti-inflammatory activity of this compound at the cellular level were identified in the reviewed scientific literature.
Antiproliferative and Antitumor Mechanisms
The precise antiproliferative and antitumor mechanisms of this compound are not extensively detailed in the current body of scientific literature. However, by examining the activities of structurally related biphenyl (B1667301) carboxylic acids and fluorinated acetic acid derivatives, potential mechanisms can be inferred. Biphenyl compounds are recognized as a crucial foundation in the development of medicinally active chemicals, including those with antiproliferative and antitumor properties ajgreenchem.com.
Research on various biphenyl carboxylic acid derivatives has demonstrated their potential as anticancer agents ajgreenchem.com. For instance, a library of synthesized biphenyl carboxylic acids showed notable in vitro anticancer activity against breast cancer cell lines, MCF-7 and MDA-MB-231 ajgreenchem.com. The antiproliferative effects of such compounds are often linked to their ability to induce apoptosis and affect cell cycle progression in cancer cells.
Furthermore, studies on compounds with similar structural motifs, such as flavone acetic acid (FAA), have shown that antitumor activity can be mediated through effects on the tumor vasculature and the host immune system nih.govdeepdyve.com. FAA has been found to reduce tumor blood flow, leading to massive tumor necrosis deepdyve.com. It is also suggested to act as a biological response modifier, stimulating natural killer (NK) cells nih.gov. While these mechanisms are specific to FAA, they highlight potential pathways through which a biphenyl acetic acid structure could exert antitumor effects.
The introduction of a fluorine atom, as seen in this compound, can significantly influence the biological activity of a molecule. Fluorinated derivatives of various parent compounds have shown enhanced antiproliferative activities waocp.orgresearchgate.net. The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets involved in cancer cell proliferation.
Structure-Activity Relationship (SAR) Derivation
The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The fluorine atom in this compound, located at the 4'-position of the biphenyl ring system, is expected to have a significant impact on its biological interactions. The effects of fluorination are multifaceted, influencing a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins researchgate.netsci-hub.stjscimedcentral.com.
The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolically susceptible sites from oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound chemrxiv.org. In the case of biphenyl structures, the para-position (4'-position) is often a primary site for hydroxylation by cytochrome P450 enzymes. A study on the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), an isomer of this compound, and its fluorinated analogues demonstrated that substitution with a fluorine atom at the 4'-position rendered the compound inactive to oxidative transformation ucd.ieucd.ie. This suggests that the 4'-fluoro group in this compound likely serves to block this key metabolic pathway, enhancing its bioavailability and duration of action.
The high electronegativity of fluorine can also alter the electronic distribution of the aromatic ring, which can influence interactions with biological targets. This can lead to enhanced binding affinity due to favorable electrostatic interactions within the active site of an enzyme or receptor researchgate.net. The small van der Waals radius of fluorine allows it to replace hydrogen without causing significant steric hindrance, often leading to improved target engagement jscimedcentral.com.
The table below illustrates the effect of fluorine substitution on the metabolic stability of flurbiprofen analogues, which can be extrapolated to understand the potential impact of the 4'-fluoro substitution in this compound.
| Compound | Fluorine Position | Metabolic Transformation by C. elegans |
| Flurbiprofen | 2-fluoro | Metabolized to 4'-hydroxy-flurbiprofen |
| 2',4'-Difluoro-biphenyl-propionic acid | 2',4'-difluoro | Stable to metabolism |
| 3'-Fluoro-flurbiprofen | 3'-fluoro | Metabolized to a hydroxylated product |
| 2'-Fluoro-flurbiprofen | 2'-fluoro | Partially metabolized to hydroxylated products |
Data adapted from a study on the targeted fluorination of flurbiprofen to prolong metabolic half-life. ucd.ie
The biphenyl moiety and the carboxylic acid group are fundamental structural features that contribute significantly to the biological activity of this compound.
The carboxylic acid group is a key functional group that plays a crucial role in the molecule's biological activity and pharmacokinetic properties researchgate.net. Its ability to ionize at physiological pH enhances the water solubility of the compound, which is important for its distribution in the body researchgate.net. More importantly, the carboxylate anion can form strong ionic bonds and hydrogen bonds with complementary residues, such as arginine and lysine, in the active sites of target enzymes researchgate.net. For many non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid moiety is essential for their inhibitory activity against cyclooxygenase (COX) enzymes. In the broader context of biologically active compounds, the carboxylic acid group often serves as a key anchoring point to the biological target, orienting the rest of the molecule for optimal interaction.
In Vitro Biotransformation and Metabolic Pathway Analysis
The in vitro biotransformation of this compound is expected to be primarily mediated by cytochrome P450 (CYP450) enzymes located in liver microsomes. The principal metabolic pathway for biphenyl compounds is aromatic hydroxylation nih.govnih.gov. For non-fluorinated biphenyls, hydroxylation typically occurs at the para (4-) position, which is the most electronically favorable site for electrophilic attack by the activated oxygen species of the CYP450 enzyme.
In this compound, the 4'-position is blocked by a fluorine atom. As demonstrated in studies with the closely related compound flurbiprofen, this fluorine substitution prevents hydroxylation at this site ucd.ieucd.ie. Consequently, the metabolic hydroxylation of this compound would be directed to other available positions on the biphenyl ring system.
The general pathway for the microsomal metabolism of biphenyl compounds is illustrated below, with the understanding that for this compound, the 4'-position is protected from oxidation.
| Parent Compound | Primary Metabolic Reaction | Key Enzymes | Potential Metabolites |
| Biphenyl Acetic Acid Derivatives | Aromatic Hydroxylation | Cytochrome P450 | Monohydroxylated and Dihydroxylated derivatives |
Further biotransformation could involve conjugation of the hydroxylated metabolites with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted.
The introduction of a fluorine atom at a metabolically labile position is a well-established strategy to enhance the metabolic stability and prolong the in vitro half-life of a drug candidate chemrxiv.orgresearchgate.netnih.gov. The 4'-fluoro substituent in this compound is strategically placed to block the primary site of oxidative metabolism.
A study investigating the metabolism of flurbiprofen and its fluorinated analogs using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, demonstrated this principle effectively. While flurbiprofen was readily metabolized to 4'-hydroxy-flurbiprofen, the analog with an additional fluorine at the 4'-position was found to be completely stable to metabolism ucd.ie. This strongly suggests that this compound would exhibit enhanced metabolic stability compared to its non-fluorinated counterpart, 2-biphenyl-acetic acid.
The increased metabolic stability translates to a longer in vitro half-life. While specific half-life data for this compound is not available, the data from related compounds indicates a clear trend. For example, the NSAID flurbiprofen has a relatively short half-life of 3-4 hours in vivo, necessitating frequent administration nih.gov. By blocking the primary metabolic pathway, the half-life of a fluorinated analog would be expected to be considerably longer.
The table below summarizes the expected influence of the 4'-fluoro substitution on the metabolic profile of 2-biphenyl-acetic acid.
| Compound | Key Metabolic Site | Expected In Vitro Metabolic Stability | Expected In Vitro Half-life |
| 2-biphenyl-acetic acid | 4'-position | Lower | Shorter |
| This compound | 4'-position blocked | Higher | Longer |
Exploration of Synthetic Metabolism for Biohalogenation
The burgeoning field of synthetic biology offers novel avenues for the production of halogenated compounds, providing alternatives to traditional chemical synthesis that can be more specific and environmentally benign. The exploration of synthetic metabolism for the biohalogenation of precursors to yield compounds like this compound is an area of active research interest. This involves the design and engineering of microbial hosts with tailored enzymatic pathways capable of performing specific halogenation reactions.
One of the primary strategies in synthetic metabolism is the heterologous expression of halogenase enzymes in a suitable microbial chassis, such as Escherichia coli or Pseudomonas putida. These microorganisms can be engineered to produce the desired halogenated molecule from a supplied precursor. The choice of halogenase is critical and depends on the specific substrate and the desired position of halogenation. For the synthesis of this compound, a key step would be the regioselective fluorination of a biphenyl acetic acid precursor.
While no direct studies on the synthetic metabolism for the biohalogenation of this compound have been published, research into the biohalogenation of similar aromatic and biphenyl compounds provides a strong foundation for future exploration. For instance, flavin-dependent halogenases are a well-studied class of enzymes known for their ability to catalyze the regioselective halogenation of aromatic compounds. nih.gov These enzymes utilize a flavin cofactor, oxygen, and a halide ion to generate a reactive halogenating species that is then directed to a specific position on the substrate. nih.gov
The engineering of these halogenases to accept novel substrates, such as 2-biphenylacetic acid, is a key area of research. Directed evolution and site-directed mutagenesis are powerful tools to alter the substrate specificity and improve the catalytic efficiency of these enzymes. By modifying the amino acid residues in the active site, it is possible to create variants that can accommodate and regioselectively fluorinate the biphenyl scaffold.
The table below summarizes hypothetical enzymatic steps that could be engineered into a microbial host for the production of this compound from a biphenyl precursor.
| Step | Precursor | Enzyme Class | Potential Enzyme Source | Product |
| 1 | Biphenyl | Dioxygenase | Pseudomonas pseudoalcaligenes | Biphenyl-dihydrodiol |
| 2 | Biphenyl-dihydrodiol | Dehydrogenase | Pseudomonas pseudoalcaligenes | Dihydroxybiphenyl |
| 3 | Dihydroxybiphenyl | Dioxygenase | Pseudomonas pseudoalcaligenes | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate |
| 4 | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Hydrolase | Pseudomonas pseudoalcaligenes | Benzoic acid |
| 5 | Benzoic acid | Acyl-CoA Synthetase | Various bacteria | Benzoyl-CoA |
| 6 | Benzoyl-CoA + Acetyl-CoA | Condensing Enzyme | Engineered Pathway | Phenylacetyl-CoA |
| 7 | Phenylacetyl-CoA | Thioesterase | Engineered Pathway | Phenylacetic acid |
| 8 | Phenylacetic acid | Flavin-dependent halogenase (engineered) | Various bacteria | 4-Fluoro-phenylacetic acid |
| 9 | 4-Fluoro-phenylacetic acid + Phenylboronic acid | Suzuki-Miyaura-type biocatalyst | Engineered Pathway | This compound |
This hypothetical pathway illustrates the complexity and potential of synthetic metabolism. Each step would require careful selection and engineering of the respective enzymes to ensure compatibility and efficiency within the host organism. While significant challenges remain, the continuous discovery of new halogenases and the advancement of synthetic biology tools are paving the way for the sustainable production of valuable fluorinated compounds like this compound.
Applications in Advanced Materials and Chemical Technologies
Role as a Key Intermediate in Organic Synthesis and Reagent Development
2-biphenyl-4'-fluoro-acetic acid serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While direct applications are still under investigation, its structural analog, (2-Fluoro-4-biphenyl)acetic acid, is a known intermediate in the synthesis of Flurbiprofen (B1673479) scbt.com. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID), highlighting the potential of fluorinated biphenyl (B1667301) acetic acid derivatives in medicinal chemistry. The synthesis of such compounds often involves multi-step processes where the biphenyl acetic acid core is modified to achieve the desired pharmacological activity mdpi.com.
The development of reagents for organic synthesis also benefits from the unique properties of fluorinated biphenyl structures. The presence of the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various chemical transformations. Biphenyl derivatives, in general, are pivotal in the creation of a wide range of organic compounds, from pharmaceuticals to specialized polymers nih.gov.
Contribution to Material Science Research
The distinct molecular architecture of this compound and its derivatives makes them attractive candidates for the development of advanced materials with tailored properties.
Application in Polymers and Coatings
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy nih.govresearchgate.net. These characteristics make them ideal for a variety of applications, from high-performance coatings to advanced biomedical devices nih.gov. The incorporation of fluorinated biphenyl moieties into polymer chains can lead to materials with enhanced thermal and mechanical properties, as well as desirable optical and dielectric characteristics uva.es.
Research into fluorinated polymers has shown that they can be synthesized to create materials with low dielectric constants, which are essential for the fabrication of modern microelectronics. Furthermore, the introduction of fluorine-containing groups can impart hydrophobic and oleophobic properties to surfaces, leading to the development of self-cleaning and anti-fouling coatings nih.govresearchgate.netresearchgate.net. While specific research on the direct use of this compound in commercially available polymers and coatings is not yet widespread, its potential as a monomer or additive in the synthesis of novel fluorinated materials is an active area of investigation.
Integration into Liquid Crystalline Materials and Optoelectronic Mesogens
The field of liquid crystals (LCs) has been significantly impacted by the introduction of fluorinated compounds. The high electronegativity and small size of the fluorine atom can profoundly influence the mesomorphic behavior, dielectric anisotropy, and viscosity of liquid crystalline materials google.comresearchgate.net. Biphenyl derivatives are a cornerstone in the design of calamitic (rod-shaped) liquid crystals used in display technologies uea.ac.uk.
The strategic placement of fluorine atoms on the biphenyl core can lead to materials with a broad nematic phase range and improved performance in liquid crystal displays (LCDs) google.com. The resulting materials often exhibit high chemical and thermal stability, which is crucial for the longevity and reliability of electronic devices. The unique properties of fluorinated biphenyls also make them promising candidates for the development of advanced optoelectronic materials, where precise control over the molecular organization and electronic properties is paramount.
Development of Analytical Methods and Standards
The increasing use of fluorinated compounds, including this compound, necessitates the development of robust and sensitive analytical methods for their detection and quantification. The strong carbon-fluorine bond presents unique challenges and opportunities in analytical chemistry.
Various analytical techniques are employed to characterize and quantify fluorinated organic compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful tools for the separation and identification of these compounds in complex matrices cdc.govresearchgate.netcdc.gov. For the determination of total organically bound fluorine, methods such as combustion ion chromatography and the sodium biphenyl method have been developed.
The development of certified reference materials and standardized analytical protocols is crucial to ensure the accuracy and comparability of data across different laboratories and studies. For compounds like this compound, this involves establishing well-defined procedures for sample preparation, instrumental analysis, and data interpretation. The deuterated form, (2-Fluoro-4-biphenyl)acetic acid-d5, is utilized as a stable isotope-labeled internal standard in quantitative analyses to improve accuracy medchemexpress.com.
Below is a table summarizing the key properties of this compound and related compounds mentioned in this article.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application/Role |
| This compound | 5002-38-0 | C14H11FO2 | 230.24 | Intermediate in organic synthesis |
| (2-Fluoro-4-biphenyl)acetic acid | 5001-96-7 | C14H11FO2 | 230.23 | Intermediate in Flurbiprofen synthesis scbt.com |
| Flurbiprofen | 5104-49-4 | C15H13FO2 | 244.26 | Non-steroidal anti-inflammatory drug |
| (2-Fluoro-4-biphenyl)acetic acid-d5 | 2733149-72-7 | C14H6D5FO2 | 235.27 | Isotope-labeled standard medchemexpress.com |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated biphenyls has traditionally relied on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and effective method due to the operational simplicity and the non-toxic nature of the requisite boronic acids. nih.gov However, the future of synthesizing compounds like 2-biphenyl-4'-fluoro-acetic acid lies in the development of more sustainable and efficient methodologies.
Current research efforts are exploring various catalytic systems, including palladium-based catalysts, to improve reaction yields and conditions. rsc.org For instance, the use of Pd(PPh₃)₄ in a water:dioxane mixture has been shown to be effective for the synthesis of new fluorinated biphenyls. nih.govacs.org Future investigations could focus on:
Flow Chemistry: Continuous flow systems offer enhanced control over reaction parameters, leading to improved efficiency, scalability, and safety. mdpi.com
Novel Catalysts: The development of new and more robust catalysts, potentially moving beyond palladium to more abundant and less toxic metals, is a significant area of interest. rsc.org Iron-catalyzed Suzuki-Miyaura cross-coupling reactions represent one such promising avenue. rsc.org
Photocatalysis: The use of light to drive chemical reactions under mild conditions is a rapidly growing field. cardiff.ac.uk Exploring photocatalytic strategies for the synthesis of fluorinated biphenyls could lead to novel and more sustainable synthetic routes. cardiff.ac.uk
Investigation of Unexplored Biological Targets and Mechanistic Pathways (In Vitro)
While some fluorinated biphenyl (B1667301) derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, the full spectrum of their biological activities remains largely unexplored. The introduction of a fluorine atom can significantly alter a molecule's interaction with biological targets.
Future in vitro studies should aim to:
Identify Novel Biological Targets: Screening this compound and its analogues against a wide range of enzymes and receptors could reveal previously unknown biological activities. The structural similarity to known bioactive molecules suggests potential for a variety of therapeutic applications. nih.govresearchgate.net
Elucidate Mechanistic Pathways: For any identified biological activity, detailed mechanistic studies are crucial. This includes understanding how the compound interacts with its target at a molecular level and the downstream effects on cellular pathways. For example, understanding how the fluorine atom influences binding affinity and metabolic stability is a key area of research. nih.gov
Explore Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound and assessing the impact on biological activity will provide valuable insights for the design of more potent and selective compounds.
Advancements in Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For fluorinated biphenyls, computational methods can provide deep insights into their structure, properties, and potential interactions.
Future computational research should focus on:
Predictive Modeling: Developing and refining computational models to accurately predict the physicochemical properties and biological activities of new fluorinated biphenyl derivatives before they are synthesized. This can significantly streamline the drug discovery and materials design process.
Force Field Development: Creating more accurate force fields for molecular simulations that specifically account for the unique properties of fluorinated compounds will lead to more reliable predictions of their behavior. mdpi.com
Understanding Intermolecular Interactions: Computational studies, such as Density Functional Theory (DFT) and molecular electrostatic potential analysis, can elucidate the nature of intermolecular interactions in the solid state and in solution. researchgate.netacs.org This is crucial for understanding crystal packing and designing materials with specific properties. nih.gov
Reaction Mechanism Simulation: Simulating the mechanisms of synthetic reactions can help in optimizing reaction conditions and designing more efficient catalytic systems.
Rational Design of Next-Generation Fluorinated Biphenyl Derivatives for Specific Research Applications
The knowledge gained from synthetic, biological, and computational studies can be integrated into a rational design strategy to create novel fluorinated biphenyl derivatives with tailored properties for specific applications.
Future design efforts could target:
Enhanced Biological Potency and Selectivity: By understanding the structure-activity relationships, it is possible to design derivatives of this compound with improved therapeutic potential and reduced off-target effects. nih.gov
Materials with Specific Properties: The rigid biphenyl core and the presence of the fluorine atom make these compounds interesting candidates for materials science applications, such as liquid crystals and organic semiconductors. google.comgoogle.com Rational design can be used to create molecules with specific electronic and optical properties.
Chemical Probes: Fluorinated biphenyl derivatives can be designed as probes to study biological processes. For example, incorporating a fluorescent tag or a reactive group could allow for the visualization and identification of biological targets.
Integration with Emerging Fields in Chemical Biology and Materials Science
The versatility of fluorinated biphenyls makes them amenable to integration with a variety of emerging scientific fields.
Chemical Biology: The development of chemical tools based on the this compound scaffold can aid in the study of complex biological systems. This could involve the design of inhibitors for specific enzymes or probes to track cellular processes.
Materials Science: The unique properties of fluorinated compounds are highly relevant to the development of advanced materials. nih.gov This includes applications in:
Liquid Crystals: The stability and specific intermolecular interactions of fluorinated biphenyls make them suitable for use in liquid crystal displays. nih.govresearchgate.net
Organic Electronics: Their potential as organic solar cells, dye-sensitized solar cells, and molecular wires is an active area of research. nih.gov
Gas Separation Membranes: Polyimides containing fluorinated biphenyl units have shown promise for gas separation applications due to their high thermal stability and good gas transport properties. uva.es
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in medicine, materials science, and our fundamental understanding of chemical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
